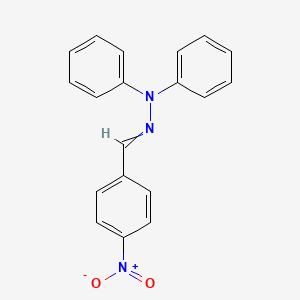
p-nitrobenzaldehyde-N,N-diphenylhydrazone
Cat. No. B8400289
M. Wt: 317.3 g/mol
InChI Key: ZMRXHMGFOHTCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05501930
Procedure details


p-nitrobenzaldehyde and N,N-diphenylhydrazine hydrochloride were heated in the presence of potassium acetate as a catalyst in ethanol to obtain p-nitrobenzaldehyde-N,N-diphenylhydrazone.


Name
potassium acetate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl.[C:13]1([N:19]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[NH2:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C([O-])(=O)C.[K+].C(O)C>[C:13]1([N:19]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[N:20]=[CH:8][C:7]2[CH:10]=[CH:11][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=O)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C1(=CC=CC=C1)N(N)C1=CC=CC=C1
|
|
Name
|
potassium acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)N(N=CC1=CC=C(C=C1)[N+](=O)[O-])C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
